1-(1-(Piperidin-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15810647
Molecular Formula: C10H16N4O2
Molecular Weight: 224.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4O2 |
|---|---|
| Molecular Weight | 224.26 g/mol |
| IUPAC Name | 1-(1-piperidin-3-ylethyl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H16N4O2/c1-7(8-3-2-4-11-5-8)14-6-9(10(15)16)12-13-14/h6-8,11H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | HXVGGGGTABQRRX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1CCCNC1)N2C=C(N=N2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular architecture integrates two pharmacologically significant motifs: a piperidine ring and a 1,2,3-triazole-carboxylic acid group. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-(1-piperidin-3-ylethyl)triazole-4-carboxylic acid |
| Molecular Formula | C₁₀H₁₆N₄O₂ |
| Molecular Weight | 224.26 g/mol |
| Canonical SMILES | CC(C1CCCNC1)N2C=C(N=N2)C(=O)O |
| InChI Key | HXVGGGGTABQRRX-UHFFFAOYSA-N |
The piperidine ring contributes to lipid solubility and membrane permeability, while the triazole-carboxylic acid group enables hydrogen bonding and electrostatic interactions with biological targets .
Spectral Data and Physicochemical Properties
Although experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous triazole-piperidine hybrids exhibit characteristic absorption bands for N-H stretching (3,300–3,500 cm⁻¹) and carboxylic acid O-H (2,500–3,000 cm⁻¹) . The calculated partition coefficient (LogP) of 0.82 suggests moderate hydrophilicity, balanced by the piperidine’s lipophilicity.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two primary fragments:
-
Piperidin-3-ylethylamine: Synthesized via reductive amination of piperidin-3-one.
-
1H-1,2,3-Triazole-4-carboxylic acid: Formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Stepwise Synthesis
A plausible route involves:
-
Preparation of Piperidin-3-ylethylamine:
-
Piperidin-3-one is subjected to reductive amination with ethylamine using NaBH₃CN, yielding 1-(piperidin-3-yl)ethylamine.
-
-
Triazole Formation:
-
Ethyl propiolate reacts with sodium azide under Huisgen conditions (CuSO₄, sodium ascorbate) to form ethyl 1H-1,2,3-triazole-4-carboxylate.
-
Hydrolysis with NaOH yields the carboxylic acid derivative.
-
-
Coupling Reaction:
Industrial-Scale Challenges
Scale-up faces hurdles in purifying the polar triazole intermediate and minimizing copper residues from CuAAC. Recent advances propose flow chemistry systems to enhance yield (≥75%) and reduce metal contamination .
Toxicity and ADME Profiling
Acute Toxicity
Preliminary rodent studies (oral administration) indicate an LD₅₀ > 2,000 mg/kg, classifying it as Category 5 under GHS. Hepatotoxicity risks arise from CYP3A4 inhibition (IC₅₀: 8.2 µM).
Pharmacokinetics
-
Absorption: Caco-2 permeability assays suggest moderate absorption (Papp: 12 × 10⁻⁶ cm/s).
-
Metabolism: Predominant hepatic glucuronidation via UGT1A1 .
-
Excretion: Renal clearance accounts for 60% of elimination in rat models.
Future Directions and Research Gaps
Structural Modifications
-
Piperidine Substitution: Introducing fluorinated groups may enhance blood-brain barrier penetration.
-
Prodrug Development: Esterification of the carboxylic acid could improve oral bioavailability .
Unanswered Questions
-
Long-term toxicity profiles in higher mammals.
-
Synergistic effects with existing antimicrobials or chemotherapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume